Cas no 915921-10-7 (2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid)

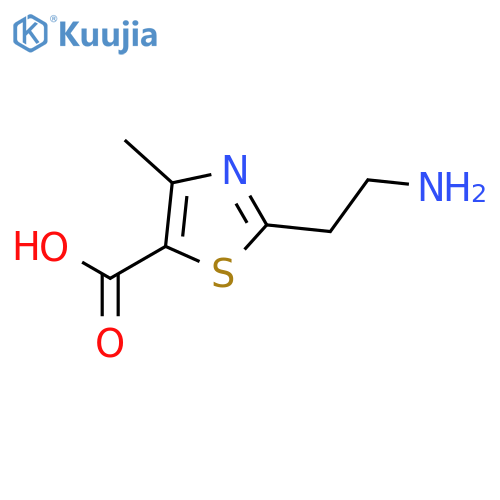

915921-10-7 structure

商品名:2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS番号:915921-10-7

MF:C7H10N2O2S

メガワット:186.231500148773

MDL:MFCD08691472

CID:1086299

PubChem ID:24274671

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-Aminoethyl)-4-methylthiazole-5-carboxylic acid

- 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

- SCHEMBL290086

- MFCD08691472

- DTXSID00640627

- 2-(2-Aminoethyl)-4-methylthiazole-5-carboxylicacid

- 915921-10-7

- EN300-145666

- AKOS006281843

-

- MDL: MFCD08691472

- インチ: InChI=1S/C7H10N2O2S/c1-4-6(7(10)11)12-5(9-4)2-3-8/h2-3,8H2,1H3,(H,10,11)

- InChIKey: SOWLULPAZJGCJU-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=O)O)SC(=N1)CCN

計算された属性

- せいみつぶんしりょう: 186.04629874g/mol

- どういたいしつりょう: 186.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.7

- トポロジー分子極性表面積: 104Ų

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145666-1.0g |

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

915921-10-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-145666-0.1g |

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

915921-10-7 | 0.1g |

$213.0 | 2023-02-15 | ||

| abcr | AB216589-250mg |

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, 95%; . |

915921-10-7 | 95% | 250mg |

€204.20 | 2025-02-19 | |

| Enamine | EN300-145666-50mg |

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

915921-10-7 | 50mg |

$163.0 | 2023-09-29 | ||

| Enamine | EN300-145666-5000mg |

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

915921-10-7 | 5000mg |

$562.0 | 2023-09-29 | ||

| Enamine | EN300-145666-10000mg |

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

915921-10-7 | 10000mg |

$834.0 | 2023-09-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784107-1g |

2-(2-Aminoethyl)-4-methylthiazole-5-carboxylic acid |

915921-10-7 | 98% | 1g |

¥2721.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1259289-1g |

2-(2-AMINOETHYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID |

915921-10-7 | 95% | 1g |

$255 | 2025-02-21 | |

| Enamine | EN300-145666-2.5g |

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

915921-10-7 | 2.5g |

$495.0 | 2023-02-15 | ||

| abcr | AB216589-1g |

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, 95%; . |

915921-10-7 | 95% | 1g |

€304.50 | 2025-02-19 |

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

915921-10-7 (2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:915921-10-7)2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):180.0